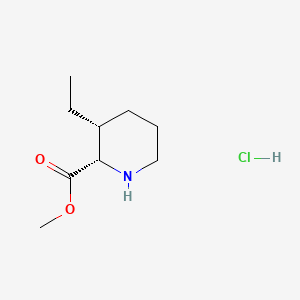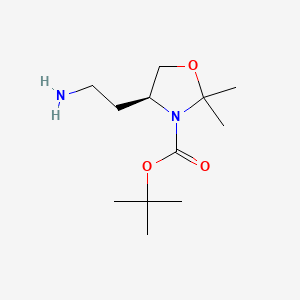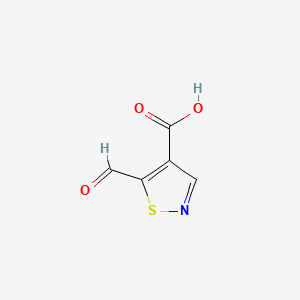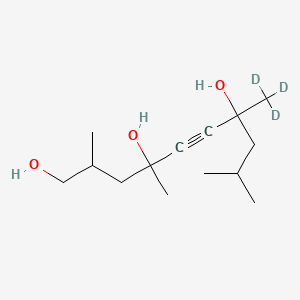
(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-2-carboxylic acid, also known as proline, is an amino acid that is a part of many proteins. It has a unique structure that influences protein folding. It is a white crystalline powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a well-studied field. Generally, these compounds can be synthesized from amino acids like proline through various chemical reactions .Molecular Structure Analysis
Pyrrolidine-2-carboxylic acid has a five-membered ring structure with a carboxylic acid group. The presence of the carboxylic acid group makes it an acid .Chemical Reactions Analysis
As an amino acid, pyrrolidine-2-carboxylic acid can participate in peptide bond formation to form proteins. It can also undergo various chemical reactions typical for carboxylic acids and amines .Physical And Chemical Properties Analysis
Pyrrolidine-2-carboxylic acid is a solid at room temperature. It is soluble in water due to the presence of polar carboxylic acid and amine groups .Aplicaciones Científicas De Investigación
- Poly(pyrrole-2-carboxylic acid) (PCPy) Synthesis : Researchers have explored an environmentally friendly synthesis of PCPy particles dispersed in water–ethanol medium using enzymatic catalysis. The polymerization of pyrrole-2-carboxylic acid is initiated by the oxidant hydrogen peroxide, resulting from the redox enzyme glucose oxidase (GOx)-catalyzed glucose oxidation reaction. PCPy particles exhibit colloidal stability and potential applications in tissue repair, medical devices, and theranostics .
- ZnO-Based Nanomaterials : ZnO nanoparticles (ZnO NPs) are widely used in biomedicine due to their biosafety and economy. Researchers have explored stimuli-responsive ZnO-based nanomaterials for biomedical applications. These include single-stimulus-responsive systems (e.g., light, ultrasound, pH) and multi-stimuli-responsive systems (combining different triggers). Applications range from tissue regeneration to drug delivery and bioimaging .
- (S)-Pyrrolidine-2-carboxylic Acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) : This positively charged derivatization reagent has been synthesized and evaluated for chiral carboxylic acids. It offers potential applications in chiral analysis and pharmaceutical research .
- EU Copyright Framework and Research : A study evaluates the effects of the EU copyright framework on research and identifies relevant provisions for research in EU data and digital legislation. The goal is to align copyright laws with scientific research and open data principles .
- GDPR for Scientific Health Research : The European Data Protection Board (EDPB) clarifies the application of the GDPR in scientific health research, addressing privacy and data protection concerns .
- JECFA Evaluation : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assesses the safety of food additives. While not specific to our compound, it highlights the importance of evaluating chemical substances for human consumption .
Polymer Chemistry and Nanomaterials
Chiral Derivatization Reagents
Health and Safety Regulations
Food Additives and Contaminants
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-fluorosulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4S/c6-12(10,11)7-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBYEJSGOULOD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)
